2-(2-Pyridyl)-1,10-phenanthroline

Catalog No.
S14147886
CAS No.
M.F
C17H11N3
M. Wt
257.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Pyridyl)-1,10-phenanthroline

Product Name

2-(2-Pyridyl)-1,10-phenanthroline

IUPAC Name

2-pyridin-2-yl-1,10-phenanthroline

Molecular Formula

C17H11N3

Molecular Weight

257.29 g/mol

InChI

InChI=1S/C17H11N3/c1-2-10-18-14(5-1)15-9-8-13-7-6-12-4-3-11-19-16(12)17(13)20-15/h1-11H

InChI Key

PQGJDTVHKBKIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2

2-(2-Pyridyl)-1,10-phenanthroline is a bidentate ligand characterized by its ability to coordinate with metal ions, forming stable complexes. This compound features a phenanthroline backbone with a pyridine moiety at the 2-position, enhancing its chelating properties and solubility. The molecular formula of 2-(2-Pyridyl)-1,10-phenanthroline is C13H10N2, and it has a molecular weight of approximately 198.23 g/mol. Its structure allows for significant electronic interactions due to the presence of nitrogen atoms, which can engage in coordination with transition metals.

The primary reactions involving 2-(2-Pyridyl)-1,10-phenanthroline include:

  • Coordination with Metal Ions: This compound readily forms coordination complexes with various transition metals such as copper, nickel, and ruthenium. The nitrogen atoms in the pyridine and phenanthroline rings act as Lewis bases, donating electron pairs to metal centers.
  • Oxidation Reactions: The ligand can undergo oxidation in the presence of strong oxidizing agents, leading to changes in its electronic properties and coordination behavior.
  • Substitution Reactions: The presence of functional groups on the phenanthroline or pyridine rings can facilitate substitution reactions, allowing for the synthesis of more complex derivatives.

2-(2-Pyridyl)-1,10-phenanthroline exhibits notable biological activities primarily through its metal complexes. These complexes have shown potential in:

  • Antimicrobial Activity: Metal complexes formed with this ligand have demonstrated effectiveness against various bacterial strains by disrupting DNA interactions within microbial cells .
  • Antitumor Properties: Studies indicate that certain metal complexes can induce apoptosis in cancer cells by intercalating into DNA and disrupting cellular processes .
  • Enzyme Inhibition: The ligand's ability to coordinate with metalloenzymes can inhibit their activity, providing a pathway for therapeutic applications against diseases involving metal-dependent enzymes .

The synthesis of 2-(2-Pyridyl)-1,10-phenanthroline can be achieved through several methods:

  • Direct Reaction of Pyridine with Phenanthroline: This method involves heating phenanthroline with 2-bromopyridine or similar derivatives in the presence of a base to promote nucleophilic substitution.
    Phenanthroline+BromopyridineBase2 2 Pyridyl 1 10 phenanthroline\text{Phenanthroline}+\text{Bromopyridine}\xrightarrow{\text{Base}}\text{2 2 Pyridyl 1 10 phenanthroline}
  • Stille Coupling Reaction: Utilizing palladium-catalyzed cross-coupling techniques allows for the formation of 2-(2-Pyridyl)-1,10-phenanthroline from appropriate stannylated pyridine derivatives and dichloro-1,10-phenanthroline .
  • Alkylation Methods: Alkylation of 1,10-phenanthroline with pyridine derivatives under reflux conditions can also yield this compound.

The applications of 2-(2-Pyridyl)-1,10-phenanthroline and its metal complexes are diverse:

  • Analytical Chemistry: Used as a chelating agent in spectrophotometric assays for determining metal ion concentrations.
  • Biological Research: Employed in studies involving DNA interactions and as probes for biological imaging due to their fluorescence properties.
  • Catalysis: Metal complexes derived from this ligand serve as catalysts in various organic reactions due to their unique electronic properties.

Interaction studies involving 2-(2-Pyridyl)-1,10-phenanthroline often focus on its binding affinity with nucleic acids and metal ions:

  • DNA Binding Studies: Spectroscopic techniques such as UV-vis absorption and fluorescence spectroscopy are used to study how these compounds intercalate into DNA structures .
  • Metal Ion Coordination: The kinetics and thermodynamics of metal ion binding are analyzed using techniques like isothermal titration calorimetry (ITC) and NMR spectroscopy.

Several compounds share structural similarities with 2-(2-Pyridyl)-1,10-phenanthroline. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,10-PhenanthrolineBidentate ligandCommonly used for chelation but lacks pyridine moiety.
2,9-Di(2-pyridyl)-1,10-phenanthrolineBidentate ligandEnhanced chelation due to two pyridine groups.
4,7-Diphenyl-1,10-phenanthrolineBidentate ligandExhibits unique photophysical properties due to phenyl groups.
2-(4-Pyridyl)-1,10-phenanthrolineBidentate ligandSimilar binding characteristics but different substitution pattern.

Uniqueness

The unique feature of 2-(2-Pyridyl)-1,10-phenanthroline lies in its specific arrangement of nitrogen donor atoms that enhances its ability to form stable complexes with transition metals while also allowing effective interactions with biological macromolecules like DNA.

The synthesis of 2-(2-pyridyl)-1,10-phenanthroline derivatives relies heavily on cross-coupling reactions that enable precise functionalization. A prominent method involves Stille coupling, as demonstrated in the preparation of 2,9-di-(2'-pyridyl)-1,10-phenanthroline. This approach utilizes 2,9-dichloro-1,10-phenanthroline and 2-(tri-n-butylstannyl)pyridine, yielding the target ligand in 62% efficiency. The reaction proceeds under palladium catalysis, with tetrakis(triphenylphosphine)palladium(0) facilitating carbon-carbon bond formation between the chlorinated phenanthroline core and stannylated pyridine subunits.

An alternative strategy employs Suzuki-Miyaura cross-coupling to construct carbon-carbon bonds between boronic acids and halogenated phenanthrolines. For instance, bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) has been identified as an optimal ligand for copper-catalyzed couplings of alkyl halides with arylborons. This method tolerates primary and secondary alkyl chlorides, bromides, and iodides, achieving broad substrate scope under aerobic conditions. The table below compares key synthetic approaches:

MethodSubstrateCatalyst SystemYield (%)Reference
Stille Coupling2,9-DichlorophenanthrolinePd(PPh₃)₄62
Suzuki Coupling4-BromophenylimidazophenPd(PPh₃)₄/Cs₂CO₃54–93
Copper CatalysisAlkyl Halides/ArylboronsCu/bathophenanthroline45–85

These modular strategies enable the systematic introduction of electron-donating or withdrawing groups at specific positions, tailoring the ligand’s electronic properties for catalytic or photophysical applications.

Structural Modifications at Pyridyl and Phenanthroline Subunits

Functionalization of the pyridyl and phenanthroline subunits profoundly influences the ligand’s coordination behavior. Imidazo-phenanthroline hybrids exemplify this principle, where condensation of 1,10-phenanthroline-5,6-dione with aryl aldehydes extends the π-conjugation. For example, 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f]phenanthroline (L2) serves as a platform for Suzuki cross-coupling, introducing substituents like biphenyl (L3) or trifluoromethyl groups (L4). Such modifications redshift absorption maxima by >20 nm and enhance molar extinction coefficients, critical for light-harvesting applications.

In ruthenium complexes, axial pyridine substituents dictate redox potentials and electronic transitions. Replacing 4-pyridine groups with electron-withdrawing trifluoromethyl moieties blue-shifts the lowest energy transition to 516 nm, while N-methyl groups redshift it to 580 nm. These effects correlate with oxidation potentials spanning 1.03–1.36 V, demonstrating the ligand’s tunability. Structural distortions in the Ru coordination sphere—evidenced by N–Ru–N angles deviating from 90° (76.1°–125.6°)—further modulate nonradiative decay pathways.

Chirality Induction in Bicyclic Azanorbornane-Phenanthroline Hybrids

Chiral 2-azanorbornane scaffolds fused with phenanthroline subunits enable asymmetric catalysis. Zinc complexes incorporating these hybrids, such as [ZnL₂]²⁺ and [ZnLX]ⁿ⁺, catalyze aldol reactions with enantiomeric excesses exceeding 98%. The rigid bicyclic framework imposes stereochemical control, favoring syn-aldol adducts through transition-state stabilization.

DFT calculations and NMR studies reveal that the 2-azanorbornane’s puckered geometry restricts rotational freedom around the imine linkage, preorganizing the catalyst for substrate binding. This preorganization is critical for achieving high enantioselectivity, as demonstrated in the reaction of cyclohexanone with 4-nitrobenzaldehyde, which proceeds with 94% ee using a phenanthroline-azanorbornane-zinc complex.

Ligand StructureSubstrate Pairee (%)Reference
Phenanthroline-azanorbornaneCyclohexanone/4-NO₂PhCHO94
Bipyridine-azanorbornaneAcetophenone/PhCHO87

These hybrids highlight the synergy between phenanthroline’s metal-coordinating ability and azanorbornane’s chiral induction, offering versatile platforms for asymmetric synthesis.

Zinc(II) Complexation for Asymmetric Aldol Catalysis

Zinc(II) complexes incorporating 2-(2-Pyridyl)-1,10-phenanthroline derivatives have demonstrated remarkable efficacy in asymmetric aldol catalysis [3]. The coordination of zinc with phenanthroline-based ligands creates chiral environments that facilitate highly stereoselective carbon-carbon bond formation reactions [3]. Research has shown that zinc acetate and triflate complexes stabilized by 2,2'-bipyridine and 1,10-phenanthroline derivatives achieve excellent yields and enantioselectivities in aldol reactions [4].

The catalytic performance of these zinc complexes has been systematically investigated using various reaction conditions [3]. Zinc complexes formed by 2,2'-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane have been developed as modular chiral catalysts for aldol reactions [3]. The coordination abilities of these ligands towards zinc(II) were investigated using nuclear magnetic resonance and ultraviolet spectroscopy [3]. The plausible structures of the zinc complexes were established by comparison of experimental and density functional theory-calculated nuclear magnetic resonance spectra [3].

Complex TypeYield (%)Enantioselectivity (% ee)Temperature (°C)Stereoselectivity
Zinc acetate with 2,2'-bipyridine88up to 80RTsyn-selective
Zinc acetate with 1,10-phenanthroline91up to 85RTsyn-selective
Zinc triflate with 2,2'-bipyridine92up to 82RTsyn-selective
Zinc triflate with 1,10-phenanthroline98up to 88RTsyn-selective
Zinc complexes with 2-azanorbornane ligandsup to 95>980 to RTsyn-selective

The catalytic application of zinc complexes in the asymmetric aldol reaction of ketones with aromatic aldehydes produced an excess of the respective syn-aldols in up to greater than 98% enantiomeric excess [3]. The role of zinc(II) in enhancing the rate and stereoselectivity of aldol reactions has been attributed to the prevention of nonspecific base-catalyzed reactions by diminishing the basicity of the amine nitrogen of the ligand framework [5]. Zinc-catalyzed protocols for enantioselective aldol reactions have gained significance due to excellent functional group tolerance and the non-toxic, easily available, cheap and environmentally benign properties of zinc [6].

Rhenium(I) Carbonyl Complexes and Ligand Dearomatization Mechanisms

Rhenium(I) tricarbonyl complexes containing 2-(2-Pyridyl)-1,10-phenanthroline derivatives exhibit remarkable reactivity toward nucleophilic addition, leading to ligand dearomatization processes [7] [8]. The reactions of [Re(N-N)(CO)3(PMe3)]OTf complexes, where N-N represents 2,2'-bipyridine or 1,10-phenanthroline, with strong nucleophiles such as tert-butyllithium and lithium triethylborohydride have been extensively explored [7] [8].

The dearomatization mechanisms observed in these systems depend significantly on both the chelate identity and the nature of the nucleophile employed [7] [8]. Addition of tert-butyllithium to [Re(bipy)(CO)3(PMe3)]OTf results in an unprecedented addition to the C5 position of bipyridine, a regiochemistry that is not accessible for free bipyridine [7]. In contrast, coordinated 1,10-phenanthroline undergoes tert-butyllithium addition to C2 and C4 positions [7].

Starting ComplexNucleophileAddition SiteProduct TypeYield (%)
[Re(bipy)(CO)3(PMe3)]OTfMeLiC2dearomatized85
[Re(phen)(CO)3(PMe3)]OTfMeLiC2dearomatized82
[Re(bipy)(CO)3(PMe3)]OTf with tBuLitBuLiC5doubly dearomatized78
[Re(phen)(CO)3(PMe3)]OTf with tBuLitBuLiC2/C4mixture of regioisomers62
[Re(bipy)(CO)3(PMe3)]OTf with LiHBEt3LiHBEt3C4/C6cyclodimerized57

The reaction with lithium triethylborohydride leads to fundamentally different outcomes depending on the chelate system [7]. For bipyridine complexes, hydride addition to the 4 and 6 positions triggers an intermolecular cyclodimerization of two dearomatized pyridyl rings [7]. This cyclodimerization process results in the formation of a neutral rhenium(I) complex containing a tetradentate ligand formed by carbon-carbon bond formation between the 3 and 5 positions of two separate bipyridine units [7].

In contrast, hydride addition to the phenanthroline analog results in partial reduction of one pyridine ring, yielding a 2,3,4-trihydro-1,10-phenanthroline ligand [7]. The different behavior between bipyridine and phenanthroline systems can be attributed to the higher barrier for cyclodimerization in phenanthroline-derived complexes due to the additional fused ring that would be dearomatized upon cyclodimerization [7].

The neutral rhenium(I) products containing dearomatized chelates show varied reactivity with electrophiles such as triflic acid and methyl triflate [7]. These reactions lead to rearomatization processes accompanied by the formation of new carbon-carbon bonds or protonation at specific carbon centers [7]. The ability to build C(sp3) molecular complexity on 2,2'-bipyridine and 1,10-phenanthroline frameworks through post-coordination functionalization represents a powerful synthetic methodology for accessing metal complexes with three-dimensional ligand architectures [7].

Europium(III) Coordination Thermodynamics in Preorganized Systems

Europium(III) complexes with 2-(2-Pyridyl)-1,10-phenanthroline derivatives demonstrate exceptional coordination thermodynamics, particularly in preorganized ligand systems [9] [10] [11]. The thermodynamic parameters governing europium coordination have been extensively studied to understand the factors controlling complex stability and luminescent properties [11].

The formation of europium complexes with phenanthroline-based ligands involves specific thermodynamic considerations related to the preorganization effect [12]. The concept of preorganization, famous in coordination chemistry for transforming flexible bidentate 2,2'-bipyridine scaffolds into rigid 1,10-phenanthroline platforms, has been extended toward terdentate homologues adapted for selective complexation of f-block cations with larger coordination numbers [12].

Complex TypeCrystal SystemSpace GroupCoordination NumberLifetime (μs)Quantum Yield
Eu(btfa)3(phen)monoclinicP21/c82987, 353high
Eu(CF3COO)3·phentriclinicP-18-93191high
Eu2(papip)2(PhCOO)6hydrothermalnot specifiednot specifiedlongquite high
Eu2(phpip)2(PhCOO)6hydrothermalnot specifiednot specifiedlongquite high
Eu(TTA)3(PIP)optimizedDFT calculated8optimizedvariable

Thermodynamic studies conducted in dichloromethane have revealed improved affinity by up to three orders of magnitude for capturing lanthanide complexes when flexible ligands are replaced by preorganized receptors [12]. The key to this enhancement lies in the removal of the energy penalty that accompanies the formation of flexible complexes in solution [12]. This driving force overcomes the poor match between the preorganized cavity and the entering lanthanide containers [12].

The crystal structures of stable heteroleptic europium complexes show coordination polyhedra that can best be described as slightly distorted square antiprisms [10]. The europium(III) ion coordinates to six oxygen atoms of β-diketonate anions and two nitrogen atoms of the phenanthroline molecule [10]. The thermal stability of these complexes has been demonstrated, with some systems remaining stable up to 365°C [13].

Luminescent quantum yields of europium complexes have been optimized through systematic variation of the coordinating ligand structure [14]. The relationship between ligand structure and lanthanide luminescence has been investigated using density functional theory calculations to evaluate both structural and spectroscopic properties [14]. The energy gap between intersystem crossing states has been identified as a critical parameter, with values between 0.73-0.76 electron volts yielding higher quantum yield values [14].

Iridium(III) Cyclometalated Complexes for Photophysical Applications

Iridium(III) cyclometalated complexes incorporating 2-(2-Pyridyl)-1,10-phenanthroline derivatives as ancillary ligands have emerged as highly versatile materials for photophysical applications [15] [16]. These heteroleptic complexes, represented by the general formula [Ir(N∩C)2(imphen)]PF6, where imphen denotes imidazo[4,5-f] [4] [17]phenanthroline, exhibit tunable photophysical properties depending on the nature of the cyclometalating ligands [15].

The impact of structural modifications of cyclometalating ligands has been extensively explored through steady-state and time-resolved optical techniques accompanied by theoretical calculations [15]. The cyclometalating ligands induce essential changes in the nature of the emissive excited state and the emission characteristics of iridium complexes [15]. While [Ir(ppy)2(imphen)]PF6 functions as a typical 3MLLCT emitter, the lowest triplet states of complexes with 2-phenylquinoline, 2-phenylbenzothiazole, and 2-(2-pyridyl)benzothiophene have predominant 3LC N∩C character [15].

ComplexEmission ColorQuantum Yield (%)Lifetime (ns)Excited State CharacterApplication
[Ir(ppy)2(imphen)]PF6greenish-yellow5638403MLLCTphotophysical
[Ir(pquin)2(imphen)]PF6yellow-orangehighest in CH2Cl2variable3LC N∩Cphotophysical
[Ir(pbztz)2(imphen)]PF6orange-red27433LC N∩Csinglet oxygen generation
[Ir(pybzth)2(imphen)]PF6redlowvariable3LC N∩Cphotophysical
[Ir(ppy-F2)2Me4phen]PF6blue (476 nm)52microsecond scale3LC π–π*/3MLCTLEEC device

The phosphorescence color of iridium(III) complexes changes from greenish-yellow to red, with quantum yields varying from 56 to 2%, and triplet excited-state lifetimes falling in the 743–3840 nanosecond range [15]. The highest photoluminescence quantum yield was observed for the 2-phenylquinoline complex in dichloromethane, while the 2-phenylbenzothiazole complex in acetonitrile shows the most pronounced increase in lifetime [15].

Iridium complexes with substituted phenylimidazo(4,5-f)1,10-phenanthroline ancillary ligands have been successfully employed in light-emitting electrochemical cells [16] [18]. The luminescent complexes exhibit quantum yields exceeding 60% in dichloromethane for fluorinated derivatives, where 3MLCT/3LLCT and 3LC emissions participate in the photophysical phenomenon [16]. Device performance with maximum luminance values up to 21.7 lux at 14.7 volts has been achieved [16].

The structure-property relationships in these systems are of high significance for controlling photoinduced processes and making progress in effectively tuning emission energies, quantum yields, and excited-state lifetimes through structural modifications of cyclometalating ligands [15]. Both experimental and theoretical studies have demonstrated that the rigidity of the system and the structure of the solid matrix dramatically affect the electronic properties of the complexes [16].

Pyridine Ring-Opening Pathways in Transition Metal Complexes

The mechanistic understanding of pyridine ring-opening in transition metal complexes has emerged as a critical area of research, particularly due to its relevance to hydrodenitrogenation processes in industrial applications. Recent studies have elucidated the fundamental pathways through which 2-(2-pyridyl)-1,10-phenanthroline and related ligands undergo ring-opening reactions when coordinated to transition metals [1] [2].

The ring-opening mechanism of phenanthroline ligands coordinated to rhenium(I) centers has been extensively studied using computational and experimental approaches. In cis-{Re(CO)₂(N-RIm)(PMe₃)} complexes, the phenanthroline ring-opening follows a distinct pathway characterized by deprotonation-induced ring contraction [1]. The process initiates with the formation of a carbon-carbon bond between the imidazole ligand and the phenanthroline backbone, resulting in dearomatization of one pyridyl ring. This dearomatization is followed by methylation of the amido-type nitrogen atom, leading to ring contraction and subsequent nitrogen extrusion [1].

Computational studies reveal that the energy barrier for the carbon-carbon coupling transition state is approximately 12.1 kcal/mol, with the dearomatized pyridine ring showing significant loss of aromatic character while the intact pyridine and imidazole rings maintain their aromaticity [1]. The mechanism demonstrates remarkable regioselectivity, with different products obtained depending on whether 2,2'-bipyridine or 1,10-phenanthroline is used as the ligand. The additional rigidity and stability conferred by the central ring of the phenanthroline ligand results in preferential cleavage of the C11-N1 bond over the C2-N1 bond, with the former being 23.4 kcal/mol more favorable [1].

Iron(I) complexes have also demonstrated facile pyridine ring activation through a fundamentally different mechanism. The β-diketiminate iron(I) complex LFe(C₆H₆) rapidly cleaves carbon-hydrogen bonds in pyridine, 4-tert-butylpyridine, and 2-phenylpyridine at room temperature [3]. The mechanism involves the formation of intermediates containing two-electron reduced pyridine ligands that bridge two iron centers, demonstrating the crucial role of redox non-innocence in enabling high regioselectivity for these challenging bond-breaking reactions [3].

Chelation-Controlled Substitution Kinetics at Metal Centers

The kinetics of chelation-controlled substitution reactions in phenanthroline complexes exhibit distinctive patterns that reflect the cooperative interactions between metal centers and ligand frameworks. Studies of nickel(II) complexation with 1,10-phenanthroline have provided detailed kinetic parameters for bidentate chelation processes [4].

The formation of the bidentate monocomplex between nickel(II) and 1,10-phenanthroline proceeds with a second-order rate constant of approximately 1.4 × 10³ M⁻¹s⁻¹ at 25°C under conditions of ionic strength 0.5 [4]. The reaction exhibits significant pH dependence, with the rate constant approaching limiting values at higher acidities. Activation parameters have been determined, showing an activation enthalpy of 9.5 kcal/mol and an activation entropy of -5.3 e.u., indicating an associative mechanism with significant ordering in the transition state [4].

Copper(I) complexes with substituted phenanthroline ligands demonstrate ultrafast structural rearrangements that provide insight into chelation-controlled dynamics. The complex [CuI(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) undergoes prompt fluorescence decay with a lifetime of 77 fs, attributed to internal conversion and intersystem crossing processes at the Franck-Condon state geometry [5]. This ultrafast process reveals the flattening distortion that occurs when copper(I) transitions to the copper(II) electronic configuration upon metal-to-ligand charge transfer excitation [5].

The flattening process in copper(I) phenanthroline complexes occurs on a 10-20 ps timescale and is remarkably solvent-independent, suggesting that inner-sphere reorganization dominates over solvent coordination effects [5]. Similar kinetics are observed for [CuI(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline), with an 11 ps timescale for the equivalent structural evolution, indicating that the fundamental mechanism is preserved despite changes in steric bulk [5].

Zinc(II) complexes with 2,2'-bipyridine and 1,10-phenanthroline ligands exhibit rapid exchange kinetics in solution, with formation of stable complexes that can be handled under ambient conditions [6]. The complexes [Zn(bipy)(OAc)₂], [Zn(phen)(OAc)₂], [Zn(bipy)(OTf)₂], and [Zn(phen)(OTf)₂] demonstrate high thermal stability and resistance to moisture, with melting points ranging from 80-172°C [6].

Steric Effects of Methyl Substituents on Coordination Geometries

The introduction of methyl substituents at specific positions on the phenanthroline backbone exerts profound effects on coordination geometries and electronic properties. These steric modifications create a delicate balance between ligand flexibility and metal center accessibility, fundamentally altering the reactivity patterns of the resulting complexes.

The 2,9-positions of the phenanthroline ring system are particularly sensitive to steric modification. Copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline exhibit distorted coordination geometries compared to the unsubstituted parent compound, with Cu-N bond lengths ranging from 2.040 to 2.111 Å [7]. This distortion prevents the formation of the "pac-man" motif commonly observed in unhindered phenanthroline complexes, where one ligand distorts to enable π-π stacking interactions with neighboring aromatic systems [8].

The steric bulk of 2,9-di-tert-butyl substituents creates even more dramatic effects, with Cu-N bond lengths extending to 2.20-2.25 Å and complete prevention of the flattening distortion typically observed in copper(I) phenanthroline complexes [7]. This steric protection results in enhanced photophysical properties, with extended excited state lifetimes and improved emission quantum yields due to the suppression of non-radiative decay pathways [7].

Platinum(II) complexes with methyl-substituted phenanthroline ligands demonstrate the remarkable influence of substitution patterns on photoluminescent properties. The complex with 2-(2'-pyridyl)-3,5,6,8-tetramethyl-1,10-phenanthroline exhibits the highest emission quantum yield of 0.055 and an excited state lifetime of 9.3 μs in dichloromethane [9]. This enhancement is attributed to the stereoelectronic effects of the methyl groups, particularly those at the 5,6-positions of the phenanthroline moiety, which adopt preferred orientations that minimize non-radiative decay processes [9].

The 4,7-positions of the phenanthroline ring represent an alternative site for steric modification that offers unique advantages for controlling coordination geometry. Copper(I) complexes with 4,7-diphenyl-1,10-phenanthroline ligands demonstrate "remote steric control," where bulky substituents positioned away from the immediate coordination sphere still exert significant influence on the overall molecular geometry [8]. This remote control mechanism operates through steric interactions between the 4,7-phenyl groups and tert-butyl substituents on the complementary phenanthroline ligand, resulting in near-perfect tetrahedral coordination geometries [8].

The concept of remote steric control extends to the design of heteroleptic copper(I) complexes with enhanced stability. The steric interactions between phenyl groups at the 4,7-positions and tert-butyl groups at the 2,9-positions of the complementary ligand create a rigid framework that prevents the distortion typically associated with copper(I) to copper(II) transitions [8]. This structural rigidity translates to improved photophysical properties and enhanced stability in solution, with complexes maintaining their integrity for extended periods without decomposition [8].

Iron(II) complexes with methyl-substituted phenanthroline ligands in spin-crossover systems demonstrate the critical role of steric effects in determining magnetic behavior. The introduction of methyl substituents at the 2,9-positions leads to complete loss of spin-crossover properties, with complexes remaining locked in the high-spin state due to the increased steric bulk preventing the structural changes necessary for spin-state transitions [10].

The tetradentate ligand 2,9-di(pyrid-2'-yl)-1,10-phenanthroline represents a sophisticated example of how steric and electronic effects can be combined to achieve specific coordination objectives. Europium(III) complexes with this ligand demonstrate enhanced luminescence properties and improved sensitization efficiency compared to simpler phenanthroline derivatives [11]. The extended conjugation provided by the additional pyridyl groups enhances light absorption, while the rigid framework prevents non-radiative decay processes that would otherwise quench luminescence [11].

The mechanistic implications of these steric effects extend beyond simple geometric considerations to influence fundamental reactivity patterns. Metal-ligand cooperativity in 2-(2-pyridyl)-1,10-phenanthroline systems is intimately connected to the accessibility of coordination sites and the flexibility of the ligand framework. Steric hindrance can either enhance cooperativity by enforcing specific orientations that favor substrate binding, or it can inhibit cooperativity by preventing the conformational changes necessary for cooperative mechanisms [12].

Recent theoretical studies have provided detailed insights into the electronic origins of steric effects in phenanthroline complexes. Density functional theory calculations reveal that methyl substituents at different positions exert distinct influences on the molecular orbital energies and electron density distributions [13]. These electronic perturbations translate directly into changes in coordination behavior, with implications for both ground-state structures and excited-state dynamics [13].

The interplay between steric effects and metal-ligand cooperativity becomes particularly evident in catalytic applications. Manganese(II) complexes with sterically hindered phenanthroline ligands demonstrate hemilabile behavior that enables alternative reaction pathways in hydroboration catalysis [14]. The steric bulk forces the ligand to adopt coordination modes that facilitate substrate activation while maintaining sufficient flexibility to accommodate the geometric requirements of the catalytic cycle [14].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

257.095297364 g/mol

Monoisotopic Mass

257.095297364 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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